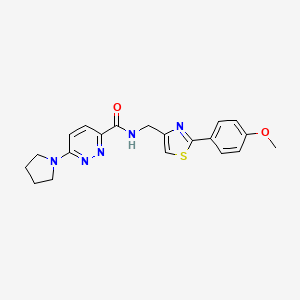
N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C20H21N5O2S and its molecular weight is 395.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, identified by its CAS number 1421585-59-2, is a compound of interest due to its potential biological activities. This detailed review explores its pharmacological properties, including anticancer, anticonvulsant, and enzyme inhibitory activities.
The compound has the molecular formula C20H21N5O2S and a molecular weight of 395.5 g/mol. Its structure features a thiazole moiety linked to a pyridazine ring, which is significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1421585-59-2 |
| Molecular Formula | C20H21N5O2S |
| Molecular Weight | 395.5 g/mol |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. In particular, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Antiproliferative Activity
A study evaluated a series of thiazole derivatives for their antiproliferative activity against the NCI-60 cell line panel. The results indicated that similar compounds exhibited notable growth inhibition (GI) values, with some achieving over 80% inhibition at concentrations of 10 μM.
| Compound | Cell Line | GI (%) at 10 μM |
|---|---|---|
| Compound 4a | HCT116 | 40.87 |
| Compound 4b | HOP-92 | 86.28 |
| Compound 4h | SK-BR-3 | 46.14 |
These findings suggest that the structural features present in this compound may contribute to its efficacy in cancer treatment.
Anticonvulsant Activity
Thiazole-containing compounds have also been investigated for their anticonvulsant properties. A related compound demonstrated significant protective effects in maximal electroshock seizure models, indicating potential therapeutic applications in epilepsy.
Research Findings
In a study focused on thiazole derivatives, several compounds were synthesized and tested for their anticonvulsant activity:
| Compound | Dose (mg/kg) | Protection (%) |
|---|---|---|
| Compound A | 30 | 100 |
| Compound B | 100 | 80 |
The structure–activity relationship (SAR) analysis revealed that the presence of specific substituents on the thiazole ring enhances anticonvulsant activity, suggesting that this compound may also exhibit similar properties.
Enzyme Inhibition
Another area of interest is the enzyme inhibitory activity of thiazole derivatives. Compounds related to this compound have shown promise as inhibitors of various enzymes, including acetylcholinesterase (AChE) and monoamine oxidase (MAO).
Inhibition Studies
A recent study evaluated several thiazole derivatives for their inhibitory effects on MAO-B:
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Compound C | 0.212 | Competitive |
| Compound D | 0.264 | Mixed |
These findings indicate that modifications in the thiazole structure can lead to enhanced enzyme inhibition, which may be beneficial for treating neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-27-16-6-4-14(5-7-16)20-22-15(13-28-20)12-21-19(26)17-8-9-18(24-23-17)25-10-2-3-11-25/h4-9,13H,2-3,10-12H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZDFXOVSCNJQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=NN=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














